(2,6-Bis(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
(2,6-Bis(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C8H6F6N2S2 and a molecular weight of 308.27 g/mol This compound is characterized by the presence of two trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2,6-dichlorophenylhydrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with trifluoromethylthio groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,6-Bis(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(2,6-Bis(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through the trifluoromethylthio groups and the hydrazine moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylhydrazine: A precursor in the synthesis of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine.
2,6-Difluorophenylhydrazine: Similar structure but with fluorine atoms instead of trifluoromethylthio groups.
2,6-Dimethylphenylhydrazine: Contains methyl groups instead of trifluoromethylthio groups.
Uniqueness
This compound is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various applications, particularly in organic synthesis and drug development .
Properties
Molecular Formula |
C8H6F6N2S2 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[2,6-bis(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |
InChI Key |
JCSGUGKUEKDFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)NN)SC(F)(F)F |
Origin of Product |
United States |
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